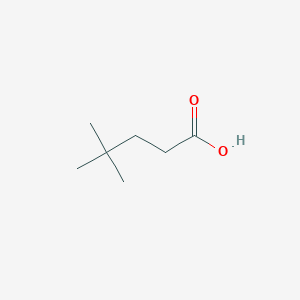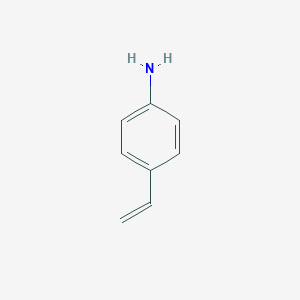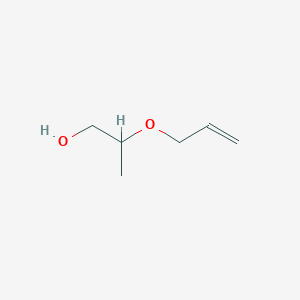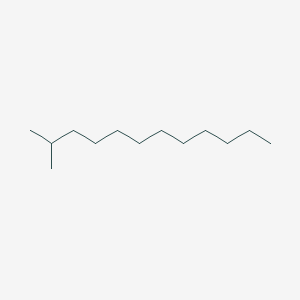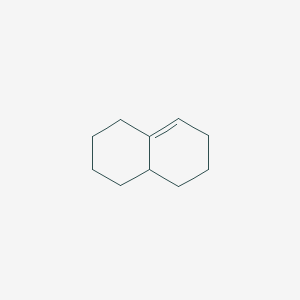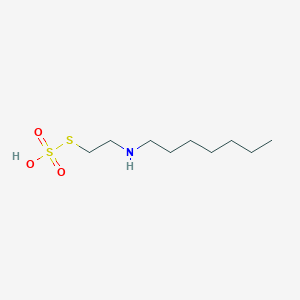
1-(2-Sulfosulfanylethylamino)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfosulfanylethylamino)heptane, also known as MESNA, is a sulfhydryl compound that is used in various scientific research applications. It is a water-soluble compound that is commonly used as a reducing agent and a protective agent for the prevention of drug-induced toxicities.
Mechanism Of Action
1-(2-Sulfosulfanylethylamino)heptane acts as a reducing agent by donating a sulfhydryl group to reactive metabolites of drugs, which prevents them from binding to cellular macromolecules and causing toxicities. It also acts as a protective agent by scavenging free radicals and protecting cells from oxidative stress. The mechanism of action of 1-(2-Sulfosulfanylethylamino)heptane is well understood and has been extensively studied.
Biochemical And Physiological Effects
1-(2-Sulfosulfanylethylamino)heptane has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, protect against drug-induced toxicities, and have anti-cancer properties. 1-(2-Sulfosulfanylethylamino)heptane has also been shown to have a protective effect on the liver and kidneys, which are commonly affected by drug-induced toxicities.
Advantages And Limitations For Lab Experiments
1-(2-Sulfosulfanylethylamino)heptane has several advantages for lab experiments, including its water solubility, ease of use, and well-understood mechanism of action. However, there are also limitations to its use, including its potential to interfere with certain assays and its limited stability in solution.
Future Directions
There are several future directions for research on 1-(2-Sulfosulfanylethylamino)heptane. One area of interest is its potential as a cancer treatment. Further research is needed to determine its efficacy and safety as a cancer treatment. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects and reduce their toxicities. Additionally, further research is needed to optimize the synthesis method of 1-(2-Sulfosulfanylethylamino)heptane to improve its yield and purity.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)heptane is a sulfhydryl compound that is used in various scientific research applications. It is synthesized by reacting 2-mercaptoethanol with sodium chloroacetate and sulfonating the resulting product with sulfuric acid. 1-(2-Sulfosulfanylethylamino)heptane acts as a reducing agent and a protective agent, and has been shown to have anti-cancer properties. Its advantages for lab experiments include its water solubility and well-understood mechanism of action, while its limitations include its potential to interfere with certain assays and limited stability in solution. There are several future directions for research on 1-(2-Sulfosulfanylethylamino)heptane, including its potential as a cancer treatment and its use in combination with other drugs.
Synthesis Methods
1-(2-Sulfosulfanylethylamino)heptane is synthesized by reacting 2-mercaptoethanol with sodium chloroacetate in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to produce 1-(2-Sulfosulfanylethylamino)heptane. The synthesis of 1-(2-Sulfosulfanylethylamino)heptane is a straightforward process that can be easily scaled up for larger production.
Scientific Research Applications
1-(2-Sulfosulfanylethylamino)heptane is used in various scientific research applications, including drug development, oxidative stress studies, and cancer research. It is commonly used as a reducing agent and a protective agent for the prevention of drug-induced toxicities. 1-(2-Sulfosulfanylethylamino)heptane has been shown to protect against the toxic effects of chemotherapy drugs such as cyclophosphamide and ifosfamide. It is also used in oxidative stress studies to evaluate the effects of oxidative stress on cells and tissues. Additionally, 1-(2-Sulfosulfanylethylamino)heptane has been shown to have anti-cancer properties and is being investigated as a potential cancer treatment.
properties
CAS RN |
1191-49-7 |
|---|---|
Product Name |
1-(2-Sulfosulfanylethylamino)heptane |
Molecular Formula |
C9H21NO3S2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)heptane |
InChI |
InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-10-8-9-14-15(11,12)13/h10H,2-9H2,1H3,(H,11,12,13) |
InChI Key |
BDADSRBGWZXOQY-UHFFFAOYSA-N |
SMILES |
CCCCCCCNCCSS(=O)(=O)O |
Canonical SMILES |
CCCCCCCNCCSS(=O)(=O)O |
synonyms |
Thiosulfuric acid S-[2-(heptylamino)ethyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



